5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
This compound is a derivative of benzamide, which is a type of organic compound that is commonly used in the synthesis of various pharmaceuticals . It contains a benzamide core structure, which is substituted with bromine and chlorine atoms, and also has a carbazole group attached to it .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 5-bromo-2-chlorobenzoic acid with 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine . The reaction could be facilitated by a suitable catalyst and carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core, which is substituted with bromine and chlorine atoms. It also has a carbazole group attached to it . The presence of these functional groups could potentially influence the physical and chemical properties of the compound, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include its formation from 5-bromo-2-chlorobenzoic acid and 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine . Additionally, it could potentially undergo further reactions, depending on the conditions and the presence of suitable reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could potentially be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms could potentially influence its reactivity, while the carbazole group could potentially influence its physical properties .Scientific Research Applications
Antitumor Activity
- Synthesis of Hetero Annulated Carbazoles : A study by Murali et al. (2017) detailed the synthesis of novel hetero annulated carbazoles, including derivatives of 5-bromo-2-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide. These compounds demonstrated significant in vitro antitumor activity, particularly against the MCF-7 cell line.
Potential Antipsychotic Agents
- Antidopaminergic Properties : Högberg et al. (1990) explored the antidopaminergic properties of a series of benzamides, including derivatives of the compound . These were potent inhibitors of dopamine receptors, suggesting potential as antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
Antimicrobial Activity
- Synthesis of Pyrimido Carbazole Compounds : A study by Ranganatha et al. (2018) involved the synthesis of 5‑bromo‑2-chloropyrimidin-4-amine derivatives. These compounds exhibited significant antibacterial and antifungal activities, showing promise in antimicrobial research (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).
Structural Characterization
- Crystal Structure of Benzamide Derivatives : The synthesis and characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was reported by Anuradha et al. (2014), providing valuable structural insights into derivatives of this compound (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Synthesis of Related Compounds
- Synthesis of Nilotinib : Wang Cong-zhan (2009) reported the synthesis of Nilotinib, a process involving a derivative of this compound. This compound is significant as an antitumor agent (Wang Cong-zhan, 2009).
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O/c21-13-6-7-17(22)16(10-13)20(25)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)24-19/h5-10,24H,1-4,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQSEBMWCPPEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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